Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate
Description
Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate is a benzoate ester derivative featuring a 2,4,6-trioxo-1,3-diazinan-5-ylidene (barbituric acid-derived) substituent linked via a methyleneamino group. This compound belongs to the class of Schiff base derivatives, characterized by the presence of an imine (-C=N-) bond formed through condensation reactions between amines and carbonyl compounds .
Properties
Molecular Formula |
C14H13N3O5 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-13(20)8-3-5-9(6-4-8)15-7-10-11(18)16-14(21)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,21) |
InChI Key |
VIVXUEUSHBDQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with a diazinane derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-50°C. The reaction may require the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The diazinane ring and benzoate ester play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs share the ethyl benzoate core but differ in the substituents attached to the amino group. Key comparisons include:
Key Observations:
Crystallographic and Analytical Insights
- Structural Characterization : The SHELX software suite () is widely employed for crystallographic refinement of such compounds. For instance, hydrogen-bonding patterns in the trioxo-diazinan derivative can be analyzed using graph set theory () to predict packing efficiency and polymorphism.
- Comparison with Dichlorobenzyl Analog : The dichlorobenzyl substituent () likely adopts a planar conformation due to steric hindrance, whereas the trioxo-diazinan group may form layered crystal structures via N–H···O hydrogen bonds .
Biological Activity
Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, supported by relevant data tables and case studies.
1. Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a diazinane ring and an ethyl benzoate moiety. The IUPAC name reflects its complex arrangement, which contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N2O5 |
| Molecular Weight | 302.28 g/mol |
| CAS Number | Not available |
2. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the diazinane core.
- Functionalization with the ethyl benzoate group.
- Purification using chromatography techniques to achieve high purity.
Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
3.1 Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
3.2 Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction: Potential intercalation with DNA could disrupt replication processes in cancer cells.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth in vitro and showed promise for further development as an antimicrobial agent.
Case Study: Cancer Cell Line Testing
A collaborative research effort involving multiple institutions evaluated the cytotoxic effects of this compound on various human cancer cell lines. The study highlighted its selective toxicity towards cancer cells while exhibiting minimal effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
